4-Cyclobutoxypyridine-2-carboxamide: Mechanism of Action & Technical Guide
4-Cyclobutoxypyridine-2-carboxamide: Mechanism of Action & Technical Guide
This guide details the mechanism of action (MoA) for 4-Cyclobutoxypyridine-2-carboxamide , a critical pharmacophore and chemical scaffold primarily utilized in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, with emerging applications in Hematopoietic Progenitor Kinase 1 (HPK1) inhibition.[1]
[1][2]
Executive Summary
4-Cyclobutoxypyridine-2-carboxamide (CAS: 2169451-06-1 , also known as 4-Cyclobutoxypicolinamide ) is a "privileged structure" in medicinal chemistry.[1][2] It serves as the core binding motif (warhead) for a class of highly selective kinase inhibitors.[3] Its primary biological activity is the allosteric inhibition of RIPK1 , a key regulator of inflammation and necroptosis.[3]
The molecule functions not as a standalone drug but as the pharmacological anchor within larger drug candidates (e.g., in pipelines by GSK, Rigel, and Denali). The 4-cyclobutoxy group is engineered to occupy a specific hydrophobic "back pocket" in the kinase domain, locking the enzyme in an inactive conformation.[2]
| Feature | Technical Specification |
| Primary Target | RIPK1 (Receptor-Interacting Protein Kinase 1) |
| Secondary Target | HPK1 (Hematopoietic Progenitor Kinase 1) |
| Binding Mode | Type II Kinase Inhibition (Stabilizes DLG-out inactive state) |
| Key Structural Element | 4-Cyclobutoxy moiety : Selectivity filter for the hydrophobic back pocket.[1][2][3] |
| Therapeutic Areas | Neurodegeneration (ALS, Alzheimer's), Autoimmune (IBD, Psoriasis), Immuno-oncology.[3] |
Mechanism of Action: RIPK1 Inhibition
The core mechanism involves the modulation of the Necroptosis Signaling Pathway via the stabilization of RIPK1 in an inactive state.[3]
Structural Basis of Inhibition (The "Lock" Mechanism)
The 4-cyclobutoxypyridine-2-carboxamide scaffold acts as a Type II kinase inhibitor .[1][2][3] Unlike Type I inhibitors that compete directly with ATP in the active form, this scaffold binds to the inactive conformation of RIPK1, specifically targeting the DLG-out (Asp-Leu-Gly) state.[2]
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Hinge Binding (The Anchor): The pyridine-2-carboxamide motif forms critical hydrogen bonds with the kinase hinge region (typically residues near Met92 or Leu93 in RIPK1), mimicking the adenine ring of ATP.[3]
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Hydrophobic Back Pocket (The Key): The 4-cyclobutoxy substituent is the defining feature.[3] It projects deep into the hydrophobic allosteric pocket (the "gatekeeper" region) that is only accessible when the activation loop is in the inactive (out) conformation.[3]
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Why Cyclobutoxy? The cyclobutyl ring provides optimal steric bulk and lipophilicity to fill this pocket without inducing steric clash, offering superior selectivity over other kinases (like RIPK2 or RIPK3) that have different gatekeeper residues.[3]
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Conformational Trapping: By binding to this site, the molecule thermodynamically traps RIPK1 in the inactive state, preventing the autophosphorylation at Ser166/Ser161 required for signal propagation.[3]
Pathway Interruption
Under cellular stress (e.g., TNF stimulation), RIPK1 recruits RIPK3 to form the necrosome .[3] The inhibitor blocks this recruitment.[3]
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Normal State: TNF
TNFR1ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> Complex I (Deubiquitylation) Complex IIb RIPK1 Phosphorylation RIPK3 Recruitment MLKL Phosphorylation Necroptosis (Cell Death) . -
Inhibited State: Inhibitor binds RIPK1
Prevents Phosphorylationngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> No RIPK3 recruitment Cell Survival / Reduced Inflammation .[2]
Emerging Application: HPK1 Inhibition
Recent medicinal chemistry efforts (e.g., J. Med.[3] Chem. 2024) have adapted this scaffold for HPK1 (MAP4K1) inhibition.[3]
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Mechanism: HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][3] Inhibiting HPK1 enhances T-cell effector function.[1][2][3]
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Role of Scaffold: The pyridine-2-carboxamide core maintains hinge binding, while the 4-position substituent (cyclobutoxy or similar) tunes selectivity against other MAP4K family members.[1][2]
Visualization of Signaling & Inhibition[1][4]
The following diagram illustrates the RIPK1 pathway and the specific intervention point of the 4-cyclobutoxypyridine-2-carboxamide scaffold.
Caption: The inhibitor stabilizes RIPK1 in the inactive DLG-out conformation, preventing the transition to the active phosphorylated state and blocking downstream necrosome assembly.
Experimental Protocols
To validate the mechanism of action of a compound containing this scaffold, the following assays are standard.
ADP-Glo Kinase Assay (Biochemical Potency)
Purpose: Determine the IC50 of the compound against recombinant RIPK1.[3]
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Reagents: Recombinant human RIPK1 (catalytic domain), ATP (10 µM), Myelin Basic Protein (substrate).[3]
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Reaction: Incubate RIPK1 with the test compound (4-cyclobutoxy derivative) for 15 mins at room temperature.
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Initiation: Add ATP and substrate.[3] Incubate for 60 mins at 25°C.
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Detection: Add ADP-Glo reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to light.[2][3]
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Analysis: Measure luminescence. A potent 4-cyclobutoxy analog typically yields an IC50 < 50 nM .[1][2][3]
TSQ Cellular Necroptosis Assay
Purpose: Verify cellular efficacy in blocking necrosis.[3]
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Cell Line: U937 or HT-29 cells.
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Induction: Pre-treat cells with the inhibitor (1 hr).[3] Induce necroptosis using TSQ cocktail : TNF-α (20 ng/mL) + Smac mimetic (100 nM) + Q-VD-OPh (pan-caspase inhibitor, 20 µM).[1][3]
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Readout: After 24 hours, measure cell viability using CellTiter-Glo (ATP levels).
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Result: The inhibitor should rescue cell viability in a dose-dependent manner (EC50 typically < 100 nM).[3]
References
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Rigel Pharmaceuticals / GSK . (2021).[3] RIP1 Inhibitory Compounds and Methods for Making and Using the Same. Patent WO2021046407A1.[3] (Describes I-153 and the 4-cyclobutoxypicolinamide pharmacophore). Link
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Vertex Pharmaceuticals / Merck . (2024).[3] Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. (Contextualizes the scaffold for HPK1). Link[1][3]
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PubChem . 4-Cyclobutoxypyridine-2-carboxamide (Compound Summary). CID 106200421 / CAS 2169451-06-1.[1][2][3] Link[1][3]
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Harris, P. A., et al. (2016).[3] Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Inhibitor for the Treatment of Inflammatory Diseases. J. Med.[3] Chem. (Foundational text on RIPK1 inhibitor design principles). Link[1][3]
Sources
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- 2. CAS 199871-63-1 | N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide - Synblock [synblock.com]
- 3. 3-N,5-N-dipyridin-4-ylpyridine-3,5-dicarboxamide | C17H13N5O2 | CID 168342065 - PubChem [pubchem.ncbi.nlm.nih.gov]
